Structural Determinant of Potency: 4-Methyl vs. 4-Chloro Substitution in Benzenesulfonamide Butanamide TXA₂ Antagonists
In patent-defined benzenesulfonamide butanamide series, the nature of the 4-position substituent on the N-phenyl ring is a key potency determinant. While quantitative IC₅₀ data for the specific 4-methyl compound (CAS 941925-26-4) has not been published in primary literature, the structurally analogous compound N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide (CAS 942003-45-4) has been tested for TXA₂ receptor binding. In the absence of direct assay data for CAS 941925-26-4, the documented in-class potency of benzenesulfonamide butanamides provides a benchmark: compounds in this scaffold class have demonstrated TXA₂ receptor antagonist activity with IC₅₀ values ranging from low nanomolar (BM-567: IC₅₀ = 1.1 nM) to sub-micromolar levels [1]. The 4-methyl substitution provides electronic differentiation (σₚ = −0.17 for CH₃ vs. σₚ = +0.23 for Cl) that can be leveraged for SAR expansion in hit-to-lead programs [2].
| Evidence Dimension | TXA₂ receptor antagonist potency (class benchmark vs. nearest structural analog) |
|---|---|
| Target Compound Data | No published IC₅₀ available for CAS 941925-26-4 (4-methyl analog) specifically |
| Comparator Or Baseline | BM-567 (benzenesulfonamide urea, in-class reference): IC₅₀ = 1.1 ± 0.1 nM for human platelet TP receptor; Sulotroban (reference TXA₂ antagonist): IC₅₀ = 931 ± 85 nM [1]. 4-Chloro analog (CAS 942003-45-4): no published IC₅₀ available. |
| Quantified Difference | Class potency range spans ~1 nM to ~1 μM depending on substitution; 4-methyl vs. 4-chloro electronic effect (Hammett σₚ difference = 0.40) is consistent with modulable receptor affinity [2]. |
| Conditions | Human washed platelet TP receptor binding assay with [³H]SQ-29548 radioligand (for BM-567 and sulotroban benchmarks) [1] |
Why This Matters
The 4-methyl substitution provides a distinct electronic and steric environment relative to the 4-chloro analog, enabling SAR diversification—a user selecting this compound gains access to an under-explored substitution space within a pharmacologically validated scaffold class.
- [1] Dogné, J.M., de Leval, X., Kolh, P., et al. Pharmacological evaluation of the novel thromboxane modulator BM-567 (I/II). Effects of BM-567 on platelet function. Prostaglandins Leukot. Essent. Fatty Acids, 2003, 68(1), 49-54. https://www.sciencedirect.com/science/article/abs/pii/S0952327802002363 View Source
- [2] Hansch, C., Leo, A., Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 1991, 91(2), 165-195. (Hammett σₚ values for CH₃ and Cl substituents). View Source
